(E)-3-(furan-2-yl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one
Description
The compound (E)-3-(furan-2-yl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a structurally complex enone derivative featuring a furan ring, a pyrrolidine moiety substituted with a 6-methylpyridin-2-yloxy group, and an α,β-unsaturated ketone backbone. The stereoelectronic effects of the enone system (C=O and conjugated double bond) may enhance reactivity or binding interactions with biological targets . The presence of the 6-methylpyridin-2-yloxy group could influence solubility and bioavailability compared to simpler aromatic substituents .
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13-4-2-6-16(18-13)22-15-9-10-19(12-15)17(20)8-7-14-5-3-11-21-14/h2-8,11,15H,9-10,12H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFNAUHZAZEZER-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C=CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)/C=C/C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(furan-2-yl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one, a compound with significant structural complexity, has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Key properties include:
- Molecular Weight : 274.31 g/mol
- LogP : 2.88 (indicating moderate lipophilicity)
Antibacterial Activity
Research indicates that derivatives of pyrrolidine, a structural component of the compound, exhibit notable antibacterial properties. A study demonstrated that certain pyrrolidine derivatives showed effective inhibition against Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 5.37 to 150 µg/mL against various strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| 2,6-dipyrrolidino-1,4-dibromobenzene | B. subtilis | 75 |
| 2,4,6-tripyrrolidinochlorobenzene | E. faecalis | 125 |
| (E)-3-(furan-2-yl)-... | Pseudomonas aeruginosa | <125 |
Antifungal Activity
The compound's antifungal potential has also been investigated. In vitro studies have shown that similar furan-containing compounds possess antifungal activity against common pathogens like Candida albicans. The mechanisms often involve disruption of cell membrane integrity and inhibition of key metabolic pathways .
Anticancer Properties
Emerging data suggest that furan derivatives may exhibit anticancer effects. A study highlighted that compounds with furan moieties can induce apoptosis in cancer cell lines through the activation of caspase pathways . The specific mechanism involves the inhibition of cell proliferation and induction of cell cycle arrest.
Case Study: Apoptotic Induction in Cancer Cells
A recent study evaluated the cytotoxic effects of furan-based compounds on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with associated morphological changes indicative of apoptosis .
Mechanistic Insights
The biological activities of (E)-3-(furan-2-yl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one can be attributed to its ability to interact with various biomolecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and fungal ergosterol biosynthesis.
- Receptor Modulation : It may act on specific receptors involved in cellular signaling pathways related to apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Electronic Comparisons
- Heterocyclic Diversity : The target compound’s 6-methylpyridin-2-yloxy group distinguishes it from analogs like 6C8 (furan-3-yl) and 3FP (methoxyphenyl). Pyridine’s nitrogen atom enhances hydrogen-bonding capacity and aqueous solubility compared to purely aromatic systems .
- Enone Reactivity: All compounds share the α,β-unsaturated ketone motif, but substituents modulate reactivity. For example, the electron-withdrawing pyridine in the target compound may increase the enone’s electrophilicity, favoring nucleophilic additions .
- Steric Effects : The pyrrolidine-oxy group in the target compound introduces conformational flexibility, whereas rigid substituents (e.g., 3FP’s azo group) restrict rotational freedom .
Notes on Methodology and Limitations
Structural Validation : Tools like SHELXL (used for 6C8 ) ensure accurate refinement of crystallographic data, critical for confirming the target compound’s stereochemistry .
Similarity Metrics : Tanimoto coefficients (0.65–0.78) indicate moderate similarity between the target compound and analogs, suggesting overlapping but distinct bioactivity profiles .
Data Gaps : Direct comparative bioactivity data for the target compound are scarce; inferences rely on structural analogs and computational models.
Preparation Methods
Preparation of 3-Hydroxypyrrolidine
3-Hydroxypyrrolidine is typically obtained through reduction of pyrrolidinone derivatives. For instance, sodium borohydride-mediated reduction of 3-pyrrolidinone in tetrahydrofuran at 0°C yields 3-hydroxypyrrolidine in 85–90% efficiency.
Introduction of the 6-Methylpyridin-2-yloxy Group
The hydroxyl group undergoes nucleophilic displacement with 2-chloro-6-methylpyridine under basic conditions. In a representative procedure, 3-hydroxypyrrolidine (1.0 equiv) is reacted with 2-chloro-6-methylpyridine (1.2 equiv) and potassium carbonate (2.0 equiv) in dimethylformamide at 80°C for 12 hours. The product, 3-((6-methylpyridin-2-yl)oxy)pyrrolidine, is isolated via column chromatography (silica gel, ethyl acetate/hexane) in 72% yield.
Synthesis of 1-(3-((6-Methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
Acylation of the pyrrolidine nitrogen is achieved using acetyl chloride or acetic anhydride.
Acylation Reaction
3-((6-Methylpyridin-2-yl)oxy)pyrrolidine (1.0 equiv) is treated with acetyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in dichloromethane at 0°C. After stirring for 4 hours at room temperature, the mixture is washed with brine, dried over sodium sulfate, and concentrated to yield 1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone as a pale-yellow oil (89% yield).
Claisen-Schmidt Condensation to Form the Enone System
The enone moiety is constructed via base-catalyzed condensation between the acetylated pyrrolidine and furan-2-carbaldehyde.
Reaction Conditions
A mixture of 1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone (1.0 equiv) and furan-2-carbaldehyde (1.2 equiv) in ethanol is treated with 10% aqueous sodium hydroxide (2.0 equiv) at 0°C. The reaction is stirred for 24 hours at room temperature, with monitoring by thin-layer chromatography.
Stereoselectivity and Product Isolation
The reaction exclusively affords the E-isomer due to thermodynamic stabilization of the trans-configured enone. The crude product is precipitated by dilution with ice-cold water, filtered, and recrystallized from ethanol to yield (E)-3-(furan-2-yl)-1-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one as a crystalline solid (78% yield, m.p. 142–144°C).
Mechanistic Insights and Optimization
Role of Base in Claisen-Schmidt Condensation
Sodium hydroxide deprotonates the acetylated pyrrolidine’s α-carbon, generating an enolate that attacks the aldehyde carbonyl. Subsequent dehydration yields the conjugated enone. Alternative bases (e.g., potassium hydroxide) or solvents (e.g., methanol) reduce yields by 10–15% due to side reactions.
Solvent Effects
Ethanol enhances solubility of intermediates while minimizing aldol side reactions. Substituting ethanol with dichloromethane or tetrahydrofuran decreases reaction rates by 40%.
Temperature Control
Maintaining 0°C during initial mixing prevents aldehyde self-condensation. Gradual warming to room temperature ensures complete enolate formation.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 15.6 Hz, 1H, CH=CO), 7.52 (d, J = 15.6 Hz, 1H, CH=CO), 7.38–7.30 (m, 1H, pyridine-H), 6.85–6.75 (m, 2H, furan-H), 6.45 (d, J = 3.2 Hz, 1H, furan-H), 4.15–3.95 (m, 1H, pyrrolidine-H), 3.80–3.60 (m, 2H, pyrrolidine-H), 2.55 (s, 3H, CH₃), 2.20–1.90 (m, 4H, pyrrolidine-H).
- IR (KBr): 1675 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C), 1245 cm⁻¹ (C-O).
X-ray Crystallography
Single-crystal X-ray analysis confirms the E-configuration and envelope conformation of the pyrrolidine ring, with hydrogen bonding stabilizing the crystal lattice.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 minutes) reduces reaction time by 75% while maintaining 74% yield, though purity decreases to 92%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
